4-Ethyl-2-pyrimidinol
Overview
Description
4-Ethyl-2-pyrimidinol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities . This suggests that the targets could be related to the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the causative organisms of sleeping sickness and malaria respectively .
Mode of Action
Pyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities . This suggests that 4-Ethyl-2-pyrimidinol might interact with its targets in a way that inhibits the growth or development of these organisms.
Biochemical Pathways
It’s worth noting that pyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities . This suggests that this compound might affect the biochemical pathways related to the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54.
Result of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities . This suggests that the result of this compound’s action might be the inhibition of the growth or development of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrimidine derivatives are metabolized in the body through various enzymatic reactions .
Properties
IUPAC Name |
6-ethyl-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFADOWUMZBFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.